molecular formula C19H39B B1582091 1-Bromononadecane CAS No. 4434-66-6

1-Bromononadecane

Cat. No.: B1582091
CAS No.: 4434-66-6
M. Wt: 347.4 g/mol
InChI Key: GWESGLGUMMNXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C19H39Br . It belongs to the class of alkyl bromides, which are characterized by the presence of a bromine atom attached to an alkyl chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromononadecane can be synthesized through the bromination of nonadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the formation of the bromine radical. The reaction proceeds as follows: [ \text{C19H40} + \text{Br2} \rightarrow \text{C19H39Br} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions: 1-Bromononadecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:

    Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom. For example: [ \text{C19H39Br} + \text{Nu}^- \rightarrow \text{C19H39Nu} + \text{Br}^- ]

    Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form an alkene: [ \text{C19H39Br} + \text{Base} \rightarrow \text{C19H38} + \text{HBr} ]

Common Reagents and Conditions:

    Nucleophiles: Examples include hydroxide (OH^-), cyanide (CN^-), and alkoxides (RO^-).

    Bases: Strong bases such as potassium tert-butoxide (KOtBu) are commonly used for elimination reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, nitriles, etc.

    Elimination Products: The major product is typically a nonadecene.

Scientific Research Applications

1-Bromononadecane, a long-chain alkyl bromide with the chemical formula C₁₉H₃₉Br, has several notable applications in scientific research and industrial processes. Its unique properties, stemming from its long hydrophobic carbon chain and the presence of a bromine atom, make it a valuable compound in various fields, including organic synthesis, materials science, and biochemistry.

Organic Synthesis

This compound is primarily used as an alkylating agent in organic synthesis. It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This property is particularly useful in the synthesis of longer-chain alcohols, ethers, and other functionalized compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionProduct
Nucleophilic SubstitutionC19H39Br+RC19H39R+Br\text{C}_{19}\text{H}_{39}\text{Br}+\text{R}^-\rightarrow \text{C}_{19}\text{H}_{39}\text{R}+\text{Br}^-Alkylated product
Coupling ReactionsC19H39Br+R2CuC19H39R+CuBr\text{C}_{19}\text{H}_{39}\text{Br}+\text{R}_2\text{Cu}\rightarrow \text{C}_{19}\text{H}_{39}\text{R}+\text{CuBr}Coupled product

Materials Science

In materials science, this compound is utilized in the preparation of surfactants and as a modifier for polymers. Its long hydrophobic chain enhances the properties of materials by improving their hydrophobicity and thermal stability.

Case Study: Use in Nanocomposites

Research has shown that incorporating this compound into clay-based nanocomposites significantly improves their thermal resistance. The compound acts as a surfactant, facilitating better dispersion of nanoparticles within the polymer matrix, leading to enhanced mechanical properties.

Biological Applications

This compound has been studied for its potential biological applications, particularly in the field of pharmacology. Its role as a chemical probe for studying membrane interactions and lipid bilayer dynamics is noteworthy.

Case Study: Membrane Interactions

Studies have demonstrated that this compound can alter membrane fluidity and permeability, making it a useful tool for investigating the effects of long-chain alkyl bromides on cellular membranes. This has implications for drug delivery systems where membrane interaction is critical.

Environmental Studies

The environmental impact of long-chain brominated compounds like this compound has been a subject of research due to their persistence and bioaccumulation potential. Studies have focused on their degradation pathways and toxicity levels in aquatic environments.

Table 2: Environmental Impact Studies

Study FocusFindings
PersistenceLong half-lives in aquatic systems
BioaccumulationSignificant accumulation in aquatic organisms
ToxicityPotential endocrine disruptor effects observed

Mechanism of Action

The mechanism of action of 1-bromononadecane in chemical reactions involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo further reactions such as nucleophilic attack or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 1-Bromoheptadecane (C17H35Br)
  • 1-Bromooctadecane (C18H37Br)
  • 1-Bromoeicosane (C20H41Br)

Comparison: 1-Bromononadecane is unique due to its specific chain length, which influences its physical properties such as melting point and solubility. Compared to shorter or longer alkyl bromides, it may exhibit different reactivity and applications in surface chemistry and organic synthesis.

Biological Activity

1-Bromononadecane, a long-chain bromoalkane with the chemical formula C19H39Br\text{C}_{19}\text{H}_{39}\text{Br}, is part of a series of halogenated hydrocarbons that have garnered attention for their biological activities. This compound's structure, characterized by a long hydrophobic tail and a bromine atom, influences its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its potential allergenic properties, cytotoxic effects, and other relevant biological interactions.

  • Molecular Formula : C19H39Br\text{C}_{19}\text{H}_{39}\text{Br}
  • Molecular Weight : 373.44 g/mol
  • CAS Number : 4434-66-6
  • Structure : Linear alkyl bromide

Allergic Sensitization

Research has indicated that long-chain bromoalkanes like this compound can elicit allergic sensitization. A study utilizing the murine local lymph node assay (LLNA) demonstrated that the sensitization potency varies with carbon chain length, showing a biphasic response peaking at certain chain lengths. While this compound was not specifically highlighted, it fits within this series where longer chains tend to exhibit higher sensitization potential due to increased lipid solubility and retention on skin surfaces .

Cytotoxicity

Limited studies have explored the cytotoxic effects of this compound directly; however, its structural analogs have shown varying degrees of cytotoxicity. For instance, similar compounds have been observed to disrupt cellular membranes and induce mitochondrial dysfunction in various cell lines. The cytotoxic mechanism is often attributed to the disruption of lipid bilayers, leading to increased permeability and eventual cell death .

Antimicrobial Activity

While specific data on this compound's antimicrobial properties are sparse, related bromoalkanes have demonstrated antimicrobial activity against various pathogens. The presence of halogen atoms in aliphatic compounds can enhance their ability to penetrate microbial membranes, potentially leading to increased efficacy as antimicrobial agents .

Case Study 1: Allergic Sensitization Assessment

In a study assessing the allergenic potential of various bromoalkanes, including those with longer carbon chains, researchers found that exposure to these compounds could lead to significant sensitization responses in animal models. The study concluded that carbon chain length plays a critical role in determining the sensitization potency, with longer chains generally eliciting stronger responses .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A comparative analysis involving various bromoalkanes tested their cytotoxic effects on MDA-MB-231 breast cancer cells. Although this compound was not directly tested, related compounds showed IC50 values indicating significant cytotoxicity at micromolar concentrations. The mechanisms involved included mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Research Findings Summary

Study Focus Findings
Allergic SensitizationBiphasic response observed in LLNA; longer chains show increased sensitization potential .
CytotoxicityRelated compounds disrupt cellular membranes; potential for mitochondrial dysfunction noted .
Antimicrobial ActivityHalogenated aliphatic compounds show promise against various pathogens .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Bromononadecane in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) filters for low exposure or OV/AG/P99 (US) respirators for higher concentrations .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation and ensure adequate airflow.
  • Waste Management : Avoid drainage disposal; collect waste in designated halogenated solvent containers .
    • Key Data : Boiling point = 259.2°C (760 mmHg), flash point >230°F. Stability under recommended storage conditions (dry, inert atmosphere) .

Q. How is this compound synthesized and characterized in academic research?

  • Methodological Guidance :

  • Synthesis : React nonadecanol with hydrobromic acid (HBr) under catalytic conditions (e.g., H₂SO₄) for nucleophilic substitution. Purify via distillation .
  • Characterization : Use gas chromatography (GC) for purity assessment, NMR (¹H/¹³C) for structural confirmation, and FTIR to verify alkyl bromide functional groups.
    • Example Protocol : In -Bromononadecane is used in alkylation reactions with n-BuLi and HMPA at −78°C to 0°C for 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in stereoselective alkylation?

  • Methodological Guidance :

  • Variables to Test : Solvent polarity (THF vs. DMF), temperature gradients (low vs. ambient), and catalyst loadings (e.g., n-BuLi stoichiometry).
  • Data Analysis : Monitor reaction progress via TLC/GC-MS. Compare yields under varying conditions and assess stereochemical outcomes using chiral HPLC or X-ray crystallography.
    • Case Study : highlights the use of HMPA as a co-solvent to enhance reactivity in THF at sub-zero temperatures .

Q. What methodologies resolve contradictions in stability data for this compound under oxidative or aqueous conditions?

  • Methodological Guidance :

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze decomposition products via LC-MS or GC-MS.
  • Contradiction Note : reports stability under recommended storage but lacks data on decomposition pathways or incompatibilities .
    • Recommendation : Cross-reference with analogous bromoalkanes (e.g., 1-Bromooctadecane) to infer reactivity patterns .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Guidance :

  • Tools : Employ DFT calculations (e.g., Gaussian, ORCA) to model transition states in SN2 reactions. Validate predictions with kinetic studies (e.g., Eyring plots).
  • Experimental Design : Compare computational activation energies with empirical data from Arrhenius experiments.
    • Data Integration : Use NIST Chemistry WebBook for thermodynamic parameters (enthalpy, entropy) .

Q. Data-Driven Research Design

Q. How to formulate a FINER research question for studying this compound’s environmental fate?

  • Methodological Guidance :

  • FINER Criteria : Ensure the question is F easible (lab resources available), I nteresting (addresses biodegradation gaps), N ovel (untested aquatic toxicity), E thical (minimizes ecological risk), and R elevant (regulatory implications) .
  • Example : “How does this compound’s hydrophobicity (logP) influence its bioaccumulation in freshwater microorganisms compared to shorter-chain bromoalkanes?”

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Guidance :

  • Models : Use nonlinear regression (e.g., Hill equation) for IC₅₀ calculations. Apply ANOVA for inter-group comparisons.
  • Uncertainty Analysis : Quantify instrument error (e.g., GC reproducibility) and biological variability via triplicate experiments .

Q. Tables for Key Data

Property Value Reference
Molecular Weight347.42 g/mol
Boiling Point259.2°C (760 mmHg)
Recommended StorageDry, inert atmosphere, 2–8°C
Common Synthetic UseAlkylation agent in pentacosynoic acid synthesis

Properties

IUPAC Name

1-bromononadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWESGLGUMMNXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063458
Record name Nonadecane, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4434-66-6
Record name 1-Bromononadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4434-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonadecane, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-BROMONONADECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonadecane, 1-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonadecane, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromononadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To nonadecanol (1.0 g, 3.5 mmol) was added 1500 μL hydrobromic acid (48% wt/vol). After cooling in ice, concentrated sulfuric acid (400 μL) was added and the reaction was allowed to warm to room temperature. A condenser and drying tube were placed over the reaction and the mixture was slowly heated to 120° C. The solution was kept at reflux for five hours and then cooled. The solidified product was resuspended in a mixture of ethyl acetate (50 mL) and water (10 mL). The aqueous layer was removed and the organic layer was washed with water (2×10 mL), then 5% sodium bicarbonate (10 mL) and then one final time with water. The resulting solution was dried over magnesium sulfate and filtered. The solvent was removed to provide a crude product which was purified by silica chromatography (hexanes:ethyl acetate, 80:20, as eluant) to give the desired 1-nonadecyl bromide (624 mg, 1.79 mmol, 51%). 1H NMR (CDCl3 , 300 MHz); δ3.40 (t, J=6.9 Hz, 2H), 1.83 (m, 2H), 1.41 (br s, 2H), 1.25 (s, 32H), 0.87 (t, J=6.7 Hz). 13C NMR (CDCl3' 67.93 MHz); δ33.94 32.83, 31.90, 29.65, 29.52, 29.42, 29.33, 28.75, 28.16, 22.66, 14.07. M.S. (EI+); 346 (M+), 267 (M-Br).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1500 μL
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.